molecular formula C9H16O2 B2696105 [1-(Hydroxymethyl)-4-methylene-cyclohexyl]methanol CAS No. 1354932-12-9

[1-(Hydroxymethyl)-4-methylene-cyclohexyl]methanol

Cat. No. B2696105
M. Wt: 156.225
InChI Key: KNEHDOLJHKRNPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(Hydroxymethyl)-4-methylene-cyclohexyl]methanol, commonly known as HMCM, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. HMCM is a cyclohexyl-based compound that is synthesized through specific chemical reactions.

Scientific Research Applications

Solvent Properties and Safety Concerns

Methanol is a widely used basic raw material, recognized for its ability to mix with water and most organic solvents due to its polar nature. Its applications span as a solvent for inorganic salts and other purposes across different industries. However, its flammability and toxicity necessitate strict safety protocols during handling (Offermanns et al., 2014).

Adsorption Characteristics

The study of oxygenated hydrocarbons' adsorption on activated carbons reveals the interaction dynamics between compounds like methanol and carbon surfaces. These findings are crucial for developing materials with tailored adsorption properties for environmental cleanup and catalysis (Ghimbeu et al., 2010).

Catalytic and Chemical Synthesis Applications

  • Methanol-to-Olefin Process : Methanol acts as a precursor in the methanol-to-olefin (MTO) process on acidic zeolites. The initial C-C bond formation through reactive surface methoxy groups is crucial for hydrocarbon production, highlighting methanol's role in petrochemical alternatives (Wang et al., 2003).
  • N-Monomethylation : Methanol is used as a methylating agent in the N-monomethylation of aromatic primary amines, demonstrating its utility in creating complex organic molecules with potential pharmaceutical applications (Li et al., 2012).

Environmental Implications and Applications

The investigation into 4-Methyl cyclohexane methanol (MCHM), a compound structurally similar to the query, focuses on its use in coal beneficiation. It highlights the environmental behavior and control mechanisms for substances used in industrial processes, ensuring minimal impact on water sources (He et al., 2015).

properties

IUPAC Name

[1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-8-2-4-9(6-10,7-11)5-3-8/h10-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEHDOLJHKRNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Hydroxymethyl)-4-methylene-cyclohexyl]methanol

Synthesis routes and methods

Procedure details

To a suspension of LiAlH4 (0.166 g, 4.4 mmol) in anhydrous Et2O (10 mL) stirred a 0° C. was added a solution of Compound 100a (100 mg, 2.08 mmol) in Et2O (10 mL). The reaction mixture was stirred at r.t. for 2 h. Additional 0.5 equivalents of LiAlH4 were added and the reaction was stirred at r.t. for 1 h. Afterwards, it was quenched, by adding THF/H2O (2 mL:1.3 mL), then 2N HCl (30 mL). Extraction with EtOAc, drying over Na2SO4 and evaporation to dryness afforded a crude, that was purified by means of automated flash chromatography (SP01®TM-Biotage; gradient Dichloromethane-Methanol gradient from 1:0 to 95:5) to give the title compound as a white solid. Yield: 92.1%.
Quantity
0.166 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92.1%

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